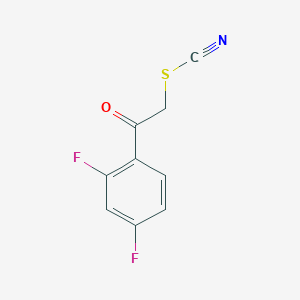

2,4-Difluorophenacyl thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Difluorophenacyl thiocyanate is a useful research compound. Its molecular formula is C9H5F2NOS and its molecular weight is 213.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The synthesis of 2,4-difluorophenacyl thiocyanate has been investigated for its antimicrobial properties. Research indicates that compounds containing thiocyanate groups exhibit significant antibacterial activity. For instance, derivatives of 2-aminothiazoles synthesized using this compound were tested against various bacterial strains, showing moderate to good antibacterial effects compared to standard antibiotics like chloramphenicol .

Case Study: Synthesis and Characterization

A study demonstrated the synthesis of novel fluorine-based aminothiazoles employing hypervalent iodine-mediated methods. The resulting compounds were characterized by IR, NMR, and mass spectrometry, revealing their structural integrity and potential as antimicrobial agents . The incorporation of fluorine into these compounds significantly enhanced their lipid solubility, which is crucial for pharmacokinetics.

Material Science

Dye-Sensitized Solar Cells (DSSCs)

this compound has been utilized in the development of new sensitizers for dye-sensitized solar cells (DSSCs). Research has shown that substituting traditional thiocyanate ligands with 2,4-difluorophenacyl derivatives can modify the electronic properties of the sensitizers, enhancing their efficiency in solar energy conversion .

| Compound Type | Efficiency (%) | Notes |

|---|---|---|

| Traditional Sensitizers | ~5.0 | Standard performance |

| 2,4-Difluorophenacyl Derivatives | ~6.5 | Improved absorption and stability |

Case Study: Performance Enhancement

In a comparative study of ruthenium-based complexes for DSSCs, those incorporating 2,4-difluorophenacyl moieties exhibited enhanced light-harvesting capabilities and improved charge transfer properties. This led to higher power conversion efficiencies compared to traditional sensitizers .

Agricultural Chemistry

Pesticidal Applications

Research into the use of thiocyanate compounds, including this compound, has revealed potential as agrochemicals. These compounds can act as precursors for developing new pesticides with targeted action against specific pests while minimizing environmental impact.

Case Study: Efficacy Testing

Field trials have demonstrated that formulations based on thiocyanate derivatives show significant effectiveness against common agricultural pests. The application rates and efficacy were analyzed in comparison to existing commercial pesticides . The results indicated a favorable profile for this compound derivatives in pest management strategies.

Eigenschaften

CAS-Nummer |

887625-49-2 |

|---|---|

Molekularformel |

C9H5F2NOS |

Molekulargewicht |

213.21 |

IUPAC-Name |

[2-(2,4-difluorophenyl)-2-oxoethyl] thiocyanate |

InChI |

InChI=1S/C9H5F2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 |

InChI-Schlüssel |

IQZRYGYJNUIJFN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=O)CSC#N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)C(=O)CSC#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.